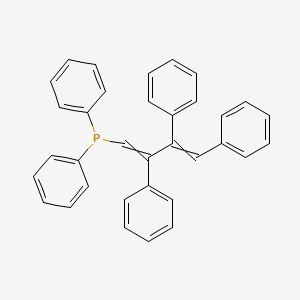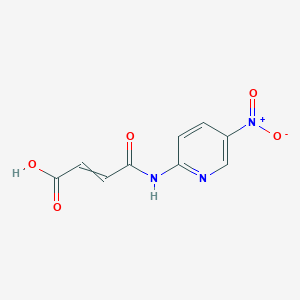![molecular formula C18H22S2 B12516879 1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) CAS No. 700793-85-7](/img/structure/B12516879.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected by a disulfide bridge through methylene linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
2C8H9Cl+Na2S2→C18H22S2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Scientific Research Applications
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s benzene rings can participate in π-π interactions, affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(oxymethylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is unique due to the presence of 3,4-dimethyl substituents on the benzene rings, which can influence its chemical reactivity and physical properties. The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
700793-85-7 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-[[(3,4-dimethylphenyl)methyldisulfanyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22S2/c1-13-5-7-17(9-15(13)3)11-19-20-12-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
InChI Key |
ARWBWIXETCAWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSSCC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
